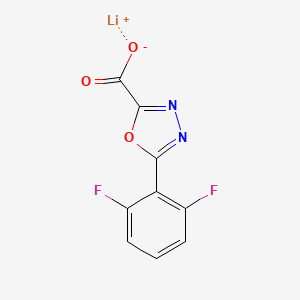

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate” likely contains a lithium atom, a 2,6-difluorophenyl group, and a 1,3,4-oxadiazole-2-carboxylate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure would likely be influenced by the presence of the 1,3,4-oxadiazole ring and the 2,6-difluorophenyl group .Chemical Reactions Analysis

The compound may undergo reactions typical of oxadiazoles and difluorophenyls. For instance, oxadiazoles can participate in nucleophilic substitution reactions, and difluorophenyls can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the lithium atom might make the compound ionic and soluble in polar solvents .Scientific Research Applications

- LiODC has been investigated for its potential as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electron mobility and stability make it a promising candidate for enhancing device performance .

- Researchers have explored LiODC’s role in supramolecular assemblies. It can act as a building block for constructing coordination polymers, metal-organic frameworks (MOFs), and host-guest systems. These structures find applications in gas storage, catalysis, and drug delivery .

- LiODC has attracted attention as an electrolyte additive in LIBs. It enhances the stability of the solid electrolyte interface (SEI) and suppresses dendrite growth during cycling. This could lead to safer and more efficient batteries .

- Some studies have explored LiODC derivatives as potential anticancer agents. Their unique chemical structure and interactions with biological targets make them interesting candidates for further investigation .

- LiODC derivatives have been evaluated for PDT, a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. Their ability to generate reactive oxygen species upon light exposure makes them relevant in this context .

- LiODC-based compounds exhibit fluorescence properties. Researchers have designed fluorescent probes and sensors using these molecules for detecting metal ions, pH changes, and other analytes. These applications span environmental monitoring, bioimaging, and chemical sensing .

Organic Electronics and Optoelectronics

Supramolecular Chemistry

Lithium-Ion Batteries (LIBs)

Anticancer Agents

Photodynamic Therapy (PDT)

Fluorescent Probes and Sensors

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

lithium;5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O3.Li/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTBTXHTWMMJEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F2LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)

![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)